

Application Notes and Protocols: Measuring the Effects of SHS4121705 on Mitochondrial Function

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Compound of Interest		
Compound Name:	SHS4121705	
Cat. No.:	B3025871	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler.[1][2][3][4] It belongs to the 6-amino[5][6][7]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds.[1][4] The primary mechanism of action for SHS4121705 involves the transport of protons across the inner mitochondrial membrane, a process independent of ATP synthase.[2][4] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the dissipated proton motive force.[2] SHS4121705 has shown potential therapeutic utility in preclinical models of nonalcoholic steatohepatitis (NASH).[1][3][4] These application notes provide detailed protocols for assessing the effects of SHS4121705 on key aspects of mitochondrial function.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP.[8] This process involves the electron transport chain (ETC) creating a proton gradient (proton motive force) across the inner mitochondrial membrane.[4][8] ATP synthase utilizes this gradient to produce ATP.[4][8] Mitochondrial uncouplers like **SHS4121705** create an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the



proton motive force.[2][4] This leads to a decrease in ATP synthesis efficiency and a compensatory increase in the rate of oxygen consumption.[2]

Mechanism of mitochondrial uncoupling by SHS4121705.

Data Presentation

The following tables summarize the expected dose-dependent effects of **SHS4121705** on mitochondrial function based on its known activity as a mitochondrial uncoupler.

Table 1: Effect of SHS4121705 on Oxygen Consumption Rate (OCR) in L6 Myoblasts

SHS4121705 Concentration (µM)	Basal OCR (% of Control)	Maximal OCR (% of Control)
0 (Vehicle)	100 ± 5	100 ± 8
1	125 ± 7	115 ± 6
5	210 ± 12	180 ± 10
10	280 ± 15	230 ± 12
25	350 ± 20	290 ± 15
50	250 ± 18 (Toxicity observed)	200 ± 14 (Toxicity observed)

Table 2: Effect of SHS4121705 on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells

SHS4121705 Concentration (µM)	TMRM Fluorescence (% of Control)
0 (Vehicle)	100 ± 6
1	85 ± 5
5	60 ± 8
10	45 ± 7
25	30 ± 6
50	20 ± 4



Table 3: Effect of SHS4121705 on Cellular ATP Levels in L6 Myoblasts

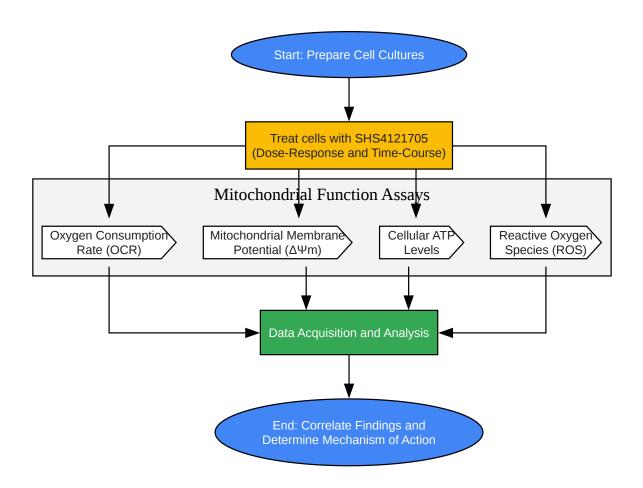
SHS4121705 Concentration (µM)	Cellular ATP (% of Control)
0 (Vehicle)	100 ± 9
1	95 ± 7
5	80 ± 6
10	65 ± 8
25	50 ± 5
50	35 ± 6

Table 4: Effect of **SHS4121705** on Mitochondrial Reactive Oxygen Species (ROS) Production in HepG2 Cells

SHS4121705 Concentration (µM)	Dihydroethidium (DHE) Fluorescence (% of Control)
0 (Vehicle)	100 ± 10
1	90 ± 8
5	75 ± 9
10	60 ± 7
25	55 ± 6
50	65 ± 8 (Potential cellular stress)

Experimental Protocols





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General workflow for assessing mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is adapted for use with extracellular flux analyzers.

Materials:

- L6 myoblast cells
- Cell culture medium
- SHS4121705 stock solution (in DMSO)
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)



- Oligomycin, FCCP, Rotenone/Antimycin A
- Extracellular flux analyzer and corresponding cell culture microplates

Procedure:

- Cell Seeding: Seed L6 myoblasts in a cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Compound Preparation: Prepare a dilution series of SHS4121705 in assay medium. Also, prepare assay medium with vehicle (DMSO) as a control.
- Assay Setup:
 - On the day of the assay, remove the cell culture medium and wash the cells with prewarmed assay medium.
 - Add the final volume of assay medium containing the different concentrations of SHS4121705 or vehicle to the wells.
 - Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
- Extracellular Flux Analysis:
 - Load the prepared cartridge with oligomycin, FCCP, and rotenone/antimycin A.
 - Place the cell culture plate in the extracellular flux analyzer and run a mitochondrial stress test protocol.
- Data Analysis:
 - Normalize OCR data to cell number or protein concentration.
 - Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.



Assessment of Mitochondrial Membrane Potential $(\Delta \Psi m)$

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[5][9][10]

Materials:

- HepG2 cells
- · Cell culture medium
- SHS4121705 stock solution (in DMSO)
- TMRM stock solution (in DMSO)
- FCCP (as a positive control for depolarization)[11]
- Hoechst 33342 (for nuclear staining/cell counting)
- Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader

Procedure:

- Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and culture until they reach 70-80% confluency.[12]
- Compound Treatment: Treat the cells with various concentrations of **SHS4121705** or vehicle control for a predetermined time (e.g., 1-3 hours). Include a positive control group treated with FCCP (e.g., 10 μM for 10-15 minutes).
- TMRM Staining:
 - Add TMRM to the culture medium to a final concentration of 50-200 nM.[11]
 - Incubate for 30 minutes at 37°C.[11]



- Imaging/Reading:
 - Wash the cells with pre-warmed HBSS or phenol red-free medium.
 - Add fresh HBSS or medium.
 - Acquire images using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).[11] Alternatively, read the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Quantify the mean fluorescence intensity per cell.
 - Normalize the data to the vehicle-treated control group.

Quantification of Cellular ATP Levels

This protocol uses a luciferase-based ATP assay kit.

Materials:

- L6 myoblast cells
- Cell culture medium
- SHS4121705 stock solution (in DMSO)
- Opaque-walled 96-well plates
- Luciferase-based ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
- Luminometer

Procedure:

- Cell Seeding: Seed L6 myoblasts in an opaque-walled 96-well plate.
- Compound Treatment: Treat the cells with a dose-range of SHS4121705 or vehicle for the desired duration.



- ATP Measurement:
 - Equilibrate the plate and reagents to room temperature.
 - Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding an ATP-releasing reagent to lyse the cells and release ATP.
 - Add the luciferase/luciferin substrate solution.
- Luminescence Reading:
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Generate an ATP standard curve.
 - Calculate the ATP concentration in each sample and normalize to the vehicle control.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe Dihydroethidium (DHE) to detect superoxide.

Materials:

- HepG2 cells
- Cell culture medium
- SHS4121705 stock solution (in DMSO)
- Dihydroethidium (DHE)
- Antimycin A (as a positive control for ROS production)
- · Black, clear-bottom 96-well plates
- Fluorescence microscope or plate reader



Procedure:

- Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.
- Compound Treatment: Treat the cells with various concentrations of SHS4121705 or vehicle.
 Include a positive control group treated with Antimycin A.
- DHE Staining:
 - \circ Add DHE to the culture medium to a final concentration of 5-10 μ M.
 - Incubate for 30 minutes at 37°C, protected from light.[13]
- Imaging/Reading:
 - Wash the cells with pre-warmed HBSS.
 - Acquire images using a fluorescence microscope (Ex/Em ~518/606 nm) or measure fluorescence intensity with a plate reader.
- Data Analysis:
 - Quantify the mean fluorescence intensity per cell.
 - Express the results as a percentage of the vehicle-treated control.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the effects of SHS4121705 on mitochondrial function. As a mitochondrial uncoupler, SHS4121705 is expected to increase oxygen consumption, decrease mitochondrial membrane potential and cellular ATP levels, and potentially modulate ROS production. Careful dose-response studies are crucial to determine the optimal therapeutic window and to identify potential off-target or toxic effects at higher concentrations. The data generated from these assays will be invaluable for researchers and drug development professionals in further elucidating the therapeutic potential of SHS4121705.



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